

Improving A-935142 bioavailability for in vivo studies

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Technical Support Center: A-935142

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with **A-935142**. The information is designed to address common challenges related to its bioavailability for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of **A-935142** that affect its oral bioavailability?

A-935142 is a novel kinase inhibitor with physicochemical properties that present challenges for oral administration. It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, characterized by both low aqueous solubility and low intestinal permeability.[1][2] [3] Key properties are summarized below.



Property	Value	Implication for Bioavailability
Aqueous Solubility	< 0.1 μg/mL at pH 1.2-6.8	Dissolution rate-limited absorption.[1][4]
Permeability (Papp, Caco-2)	< 1.0 x 10 ⁻⁶ cm/s	Poor absorption across the intestinal epithelium.
LogP	4.8	High lipophilicity contributes to poor aqueous solubility.[5]
рКа	3.5 (weak base)	Solubility is pH-dependent, with slightly higher solubility in the acidic environment of the stomach.[6]

Q2: What are the primary formulation strategies to enhance the oral bioavailability of **A-935142**?

Given its BCS Class IV characteristics, a multi-pronged approach to formulation is often necessary.[3] The primary strategies focus on improving both solubility and permeability.

- Amorphous Solid Dispersions (ASDs): Dispersing A-935142 in a polymer matrix at a
 molecular level can significantly increase its aqueous solubility and dissolution rate.[6][7]
- Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract and enhance absorption via lymphatic pathways.[5] [8][9][10]
- Particle Size Reduction: Micronization or creating a nanosuspension increases the surface area of the drug particles, leading to a faster dissolution rate.[1][11]
- Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of A-935142.
- Lipophilic Salts: Preparation of **A-935142** as a lipophilic salt can improve its solubility in lipidic excipients, making it more suitable for lipid-based formulations.[5][8][9]



Q3: Which formulation of A-935142 has shown the best preclinical bioavailability?

Recent studies in Sprague-Dawley rats have shown that a Self-Emulsifying Drug Delivery System (SEDDS) formulation provided the most significant improvement in oral bioavailability compared to a simple suspension or an amorphous solid dispersion.

Formulation	Dose (mg/kg)	Cmax (ng/mL)	AUC ₀₋₂₄ (ng·h/mL)	Bioavailability (%)
Aqueous Suspension (0.5% HPMC)	50	45 ± 12	180 ± 55	< 2%
Amorphous Solid Dispersion (PVP- VA)	50	210 ± 68	950 ± 210	~9%
SEDDS (Capryol 90, Cremophor EL, Transcutol HP)	50	650 ± 150	3200 ± 540	~30%

Troubleshooting Guide

Issue 1: Low and Variable Plasma Exposure in Animal Studies

Troubleshooting & Optimization

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Possible Cause	Troubleshooting Step
Poor aqueous solubility leading to dissolution rate-limited absorption.	Formulate A-935142 as an amorphous solid dispersion or a nanosuspension to increase the surface area and dissolution rate. See Protocol 1: Preparation of an Amorphous Solid Dispersion or Protocol 2: Preparation of a Nanosuspension.[12][13]
Low intestinal permeability.	Investigate co-administration with a permeation enhancer. Note: This requires careful toxicological evaluation.
Precipitation of the compound in the gastrointestinal tract.	Consider a lipid-based formulation like SEDDS, which can help maintain the drug in a solubilized state. See Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS).[10]
High first-pass metabolism.	Conduct in vitro metabolism studies using liver microsomes to determine the metabolic stability of A-935142. If metabolism is high, consider alternative routes of administration for initial efficacy studies.

Issue 2: Significant Food Effect Observed in Preclinical Studies



Possible Cause	Troubleshooting Step
Increased solubilization in the presence of dietary fats ("positive" food effect).	To ensure consistent absorption, it may be necessary to recommend administration with food. Conduct a formal food-effect study in a relevant animal model, comparing pharmacokinetics in fasted and fed states.[13]
Delayed gastric emptying in the fed state, allowing more time for a poorly soluble drug to dissolve.	This is also a "positive" food effect. Dosing with food might be beneficial for consistent exposure.
Alteration of GI fluid composition by food, impacting drug solubilization.	Evaluate the formulation's performance in biorelevant media (e.g., FaSSIF and FeSSIF) to predict food effects in vitro.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

- Solubilization: Dissolve **A-935142** and a hydrophilic polymer (e.g., PVP-VA 64) in a common volatile solvent (e.g., methanol/dichloromethane mixture).
- Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and controlled temperature.
- Drying: Further dry the resulting solid film under vacuum to remove any residual solvent.
- Milling and Sieving: Mill the dried solid into a fine powder and sieve to obtain a uniform particle size.
- Characterization: Characterize the ASD for its amorphous nature (using techniques like XRD and DSC), dissolution rate, and stability.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

 Pre-suspension: Disperse A-935142 in an aqueous solution containing a stabilizer (e.g., Poloxamer 188).



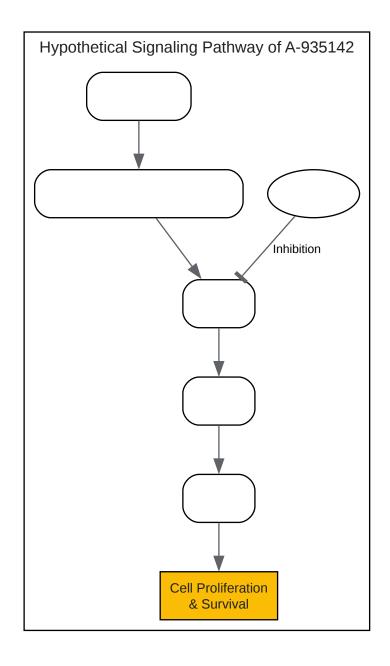
- Milling: Transfer the suspension to a bead mill containing milling media (e.g., yttriumstabilized zirconium oxide beads).
- Particle Size Reduction: Mill the suspension at a controlled temperature for a sufficient duration to achieve the desired particle size (typically < 200 nm). Monitor the particle size reduction process using a particle size analyzer.[13]
- Separation: Separate the nanosuspension from the milling media.
- Characterization: Characterize the nanosuspension for particle size, particle size distribution,
 zeta potential, and dissolution rate.[13]

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

- Solubility Screening: Determine the solubility of A-935142 in various oils, surfactants, and co-solvents to identify suitable excipients.[13]
- Formulation: Prepare different ratios of the selected oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-solvent (e.g., Transcutol HP).
- Drug Loading: Dissolve **A-935142** in the excipient mixture with gentle heating and stirring until a clear solution is formed.
- Emulsification Study: Assess the self-emulsification properties of the formulation by adding it to water under gentle agitation. Observe the formation of a nano- or microemulsion.
- Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and stability upon dilution.

Visualizations

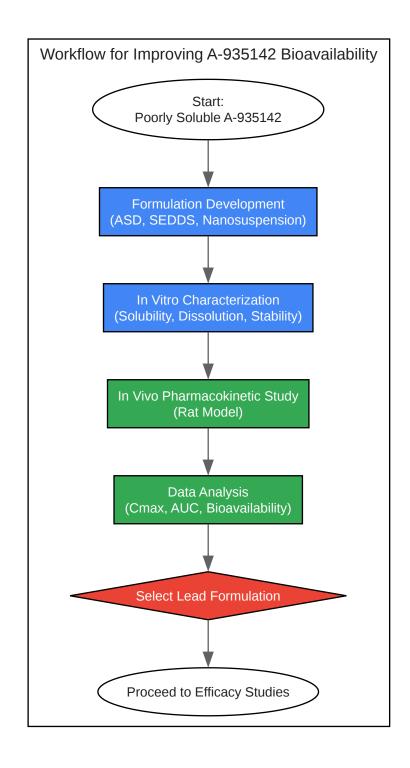




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Caption: Hypothetical signaling pathway inhibited by A-935142.

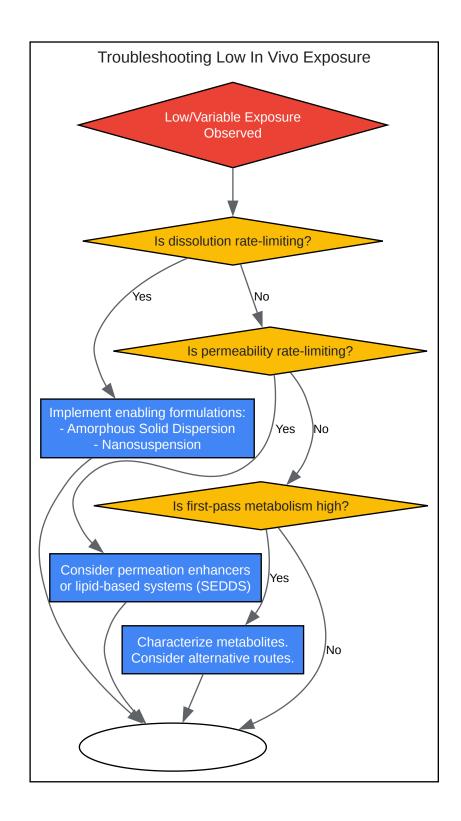




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Caption: Experimental workflow for enhancing A-935142 bioavailability.





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Caption: A logical approach to troubleshooting low in vivo exposure.



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